molecular formula C9H10FNO5S B13486157 (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid

(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid

Cat. No.: B13486157
M. Wt: 263.24 g/mol
InChI Key: WPRSKRQWRPKKFA-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a versatile compound used in various scientific research fields. Its unique structure, featuring a fluorosulfonyl group, makes it valuable in organic synthesis, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This method uses fluorosulfonyl radicals, which are generated from different precursors under specific conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines .

Scientific Research Applications

(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid has numerous applications in scientific research:

    Chemistry: It is used in organic synthesis to introduce fluorosulfonyl groups into molecules.

    Biology: The compound is employed in chemical biology for studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound also contains a fluorine atom and is used in similar applications.

    OXONE®, monopersulfate compound: This compound is used as an oxidizing agent in various chemical reactions.

Uniqueness

(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to form stable covalent bonds with nucleophilic sites makes it particularly valuable in chemical biology and drug discovery .

Properties

Molecular Formula

C9H10FNO5S

Molecular Weight

263.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluorosulfonyloxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI Key

WPRSKRQWRPKKFA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)CC(C(=O)O)N

Origin of Product

United States

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